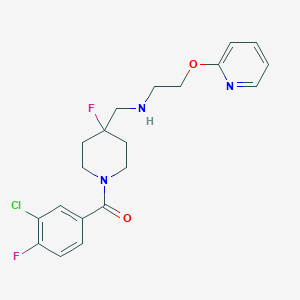
NS-2359 citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS-2359 is a serotonin-norepinephrine-dopamine reuptake inhibitor. It was under development by GlaxoSmithKline (GSK) as an antidepressant, but was discontinued in 2009 when phase II clinical trials turned up disappointing results and did not support further effort by the company. NS-2359 was also in clinical trials for the treatment of ADHD, phase II having been completed in 2007. A trial exploring the effect of NS-2359 on cocaine-experienced individuals is currently ongoing.
Aplicaciones Científicas De Investigación
Neutron Reactions and Nuclear Technologies
- NS-2359 citrate has been studied in the context of neutron cross-sections on nuclides that significantly impact criticality in nuclear technologies. This research is part of the CIELO collaboration, which aims to improve the accuracy of data and resolve discrepancies in our understanding of these nuclides (Chadwick et al., 2018).
Nuclear Physics and Shape Isomer Studies
- Research has also explored the shape isomer in this compound, particularly in the context of nuclear physics. The understanding of shape isomers is essential for the advancement of nuclear technology and our comprehension of nuclear reactions (Borggreen et al., 1977).
Environmental Impact and Radionuclide Contamination
- The environmental impact of this compound, specifically its role in radionuclide contamination and nuclear energy utilization, has been a significant area of study. This includes research on the effective removal of radionuclides from the environment using specific materials (Wu et al., 2018).
Neutrino Oscillations and Nuclear Reactors
- This compound has been part of studies observing antineutrinos emitted by fission products, as seen in the PROSPECT experiment. This research is crucial for understanding neutrino oscillations and their implications for nuclear reactor operation (Ashenfelter et al., 2018).
Biodegradation in Soil and Water Systems
- The biodegradation of this compound complexes is vital for understanding the mobilization and potential migration of uranium in soil and water systems. This research provides insights into environmental remediation strategies (Huang et al., 1998).
Medical and Technological Applications
- This compound's role in medical applications, such as in cancer treatment, and technological uses, like material characterization, has been explored. This includes research on the MedApp facility, which utilizes this compound for these purposes (Breitkreutz et al., 2008).
Reduction of Radioactive Waste
- Studies have focused on the reduction of radioactive waste components, like technetium-99, by analyzing chemical analogs in this compound. This research is crucial for developing strategies for handling and reducing radioactive waste (Li et al., 2015).
Propiedades
Número CAS |
195875-69-5 |
|---|---|
Fórmula molecular |
C22H29Cl2NO8 |
Peso molecular |
506.373 |
Nombre IUPAC |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane, citrate |
InChI |
InChI=1S/C16H21Cl2NO.C6H8O7/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13+,16+;/m0./s1 |
Clave InChI |
WQADQTGDTJDILR-NEDKYFLZSA-N |
SMILES |
CN1[C@@]2([H])[C@H](COC)[C@@H](C3=CC=C(Cl)C(Cl)=C3)C[C@]1([H])CC2.OC(C(O)=O)(CC(O)=O)CC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK 372475; GSK-372475; GSK372475; NS 2359; NS2359; NS-2359 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



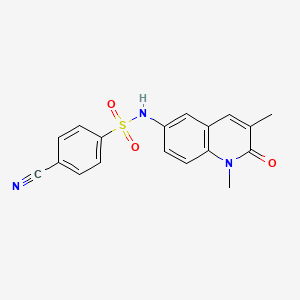
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

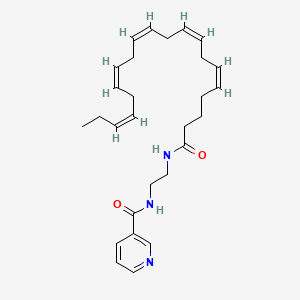
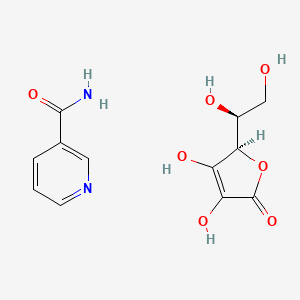
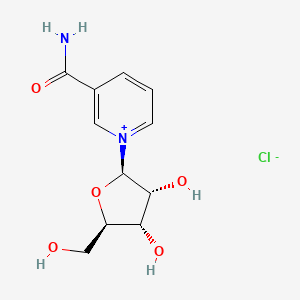

![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
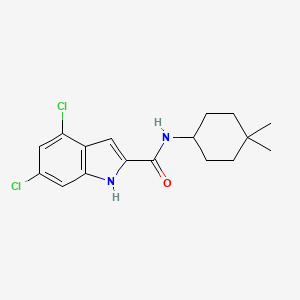
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)
